molecular formula C10H10N2O5 B2819809 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 25589-42-8

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid

Cat. No. B2819809
CAS RN: 25589-42-8
M. Wt: 238.199
InChI Key: NHNBCVAABWTEBE-UHFFFAOYSA-N
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Description

“4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid” is a compound with the molecular formula C10H10N2O5 . It is a derivative of nitrophenyl compounds, which are known for their wide range of applications in various fields .

Scientific Research Applications

Vibrational Spectroscopy and Supramolecular Studies

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid has been studied in the context of vibrational spectroscopy and supramolecular chemistry. For instance, Fernandes et al. (2017) examined the crystal structure of a chloramphenicol derivative (CPS), which includes 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. They used single-crystal X-ray diffraction and vibrational spectroscopy (Raman and infrared) to understand the homomeric synthons in the compound, emphasizing the role of non-conventional hydrogen bonds like CH⋯O, CH⋯π, and π-π stacking (Fernandes et al., 2017).

Structural and Electronic Studies

The compound has been a subject of molecular docking, vibrational, structural, electronic, and optical studies. Vanasundari et al. (2018) conducted a comparative study of different dichlorophenyl amino derivatives, including 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. Their research included vibrational band assignments, stability analysis using natural bond orbital (NBO) analysis, and examination of noncovalent interactions like hydrogen bonding and Van der Waals interactions. They also explored the biological activities of these compounds, particularly their potential inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Characterization in Material Science

In material science, the compound has been used in the synthesis of novel surfactants. Chen et al. (2013) synthesized a new surfactant containing a benzene ring and 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid. They characterized the surfactant using various techniques like FTIR, NMR, and HRMS, and studied its properties including large-diameter premicellar aggregation (Chen et al., 2013).

Applications in Biochemistry

In the field of biochemistry, the compound has been investigated for its potential as an electron spin resonance probe and fluorescence quencher. Toniolo et al. (1998) discussed the use of a related nitroxide spin-labeled amino acid, which shows effectiveness as a β-turn and 310/α-helix inducer in peptides (Toniolo et al., 1998).

Novel Synthesis Methods

The compound has been a key component in the synthesis of various derivatives. For example, Buss et al. (1997) described the synthetic sequence for producing a difluoro-meta-chlorambucil derivative, involving 4-(3′-nitrophenyl)-4-oxobutanoic acid (Buss et al., 1997).

Pharmaceutical Research

In pharmaceutical research, the compound has been explored for its interaction with other chemicals and potential in drug synthesis. Mizdrak et al. (2007) identified novel metabolites in human lenses, including derivatives of 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid, which could play a role as UV filters (Mizdrak et al., 2007).

properties

IUPAC Name

4-(2-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBCVAABWTEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid

Citations

For This Compound
2
Citations
M Ashfaq, MN Tahir, G Bogdanov, A Ali… - Journal of the Iranian …, 2023 - Springer
The current research work is about the synthesis of functionalized crystalline anilide, ie,(Z)-4-((2-nitrophenyl) amino)-4-oxobut-2-enoic acid (NAOB) and its experimental and theoretical …
Number of citations: 0 link.springer.com
B Szabó, K Szakter, A Thurner, F Faigl, J Éles… - Periodica Polytechnica …, 2020 - pp.bme.hu
A novel method for synthesis of tricyclic benzimidazole derivatives by using continuous flow reactor is reported. Disadvantages of the well-known batch methods have been avoided …
Number of citations: 2 pp.bme.hu

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